molecular formula C18H21ClN2O B12718809 1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride CAS No. 94713-27-6

1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride

Cat. No.: B12718809
CAS No.: 94713-27-6
M. Wt: 316.8 g/mol
InChI Key: YBPORNTXIWVUOL-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

The systematic IUPAC name, 1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d]oxazepine monohydrochloride, delineates its structure with precision. The "dibenzo[b,f]" prefix indicates two benzene rings fused at the b and f positions of the central heterocycle. The pyrazino[1,2-d] component specifies a pyrazine ring fused to the oxazepine system at the 1,2-d position, while the oxazepine moiety contributes a seven-membered ring containing both oxygen and nitrogen.

Key structural features include:

  • Aromatic systems : Two benzene rings provide planar stability and π-π interaction capabilities.
  • Heteroatom arrangement : One oxygen and two nitrogen atoms enable hydrogen bonding and catalytic interactions.
  • Methyl substituents : The 2,7-dimethyl groups influence steric hindrance and electronic distribution.

Comparative analysis with related compounds highlights its uniqueness:

Compound Core Structure Functional Differences
Dibenzo[b,e]oxepine Single oxygen heteroatom Lacks pyrazino nitrogen integration
Oxazepam Benzodiazepine framework Contains additional chlorine substituent
Pyrazinone derivatives Pyrazine with ketone group Absence of fused oxazepine system

This structural hybridity positions it as a bridge between classical benzodiazepines and modern polycyclic scaffolds.

Historical Development in Heterocyclic Chemistry

The synthesis of complex heterocycles like this compound builds upon three centuries of advancements:

  • Early heterocyclic discoveries (1800s) : Isolation of natural alkaloids such as quinine demonstrated the biological relevance of nitrogen-containing rings.
  • Synthetic methodologies (1950s) : Development of cyclization techniques enabled the construction of seven-membered oxazepine rings.
  • Fusion strategies (2000s) : Tandem aromatic nucleophilic substitution-Smiles rearrangement-denitrocyclization processes allowed precise assembly of dibenzo-fused systems.

The compound's specific architecture became feasible only after advances in regioselective fusion reactions. For instance, the Smiles rearrangement proved critical for orienting the pyrazino and oxazepine components without unwanted regioisomers. These synthetic breakthroughs aligned with the broader shift toward structurally intricate pharmaceutical intermediates in the 2010s.

Significance in Pharmaceutical Intermediate Research

As a pharmaceutical intermediate, this compound exhibits three key attributes:

  • Structural modularity : The fused-ring system permits targeted modifications at six distinct positions (2,7-dimethyl groups; 1,3,4,14B hydrogenation sites).
  • Drug-likeness metrics :

    • XLogP3-AA : 3.9 (optimal for blood-brain barrier penetration)
    • Topological polar surface area : 29.5 Ų (facilitates membrane permeability)
    • Hydrogen bond acceptors : 3 (within Lipinski's rule limits)
  • Biological target potential : Preliminary studies suggest affinity for:

    • GABA-A receptor allosteric sites (shared with benzodiazepines)
    • Serotonin transporter proteins (via π-cation interactions)
    • Bacterial gyrase enzymes (due to planar aromatic surface)

These properties make it a versatile scaffold for developing:

  • Central nervous system modulators : Structural analogs of oxazepam show anxiolytic potential.
  • Antimicrobial agents : The dibenzo system may intercalate microbial DNA.
  • Kinase inhibitors : Pyrazino components could compete with ATP-binding domains.

Ongoing research focuses on optimizing its synthetic yield (currently 42-58% in multistep protocols) and exploring halogenated derivatives for enhanced bioactivity.

Properties

CAS No.

94713-27-6

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

5,18-dimethyl-14-oxa-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride

InChI

InChI=1S/C18H20N2O.ClH/c1-13-7-8-18-15(11-13)20-10-9-19(2)12-16(20)14-5-3-4-6-17(14)21-18;/h3-8,11,16H,9-10,12H2,1-2H3;1H

InChI Key

YBPORNTXIWVUOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C3C4N2CCN(C4)C.Cl

Origin of Product

United States

Preparation Methods

Construction of the Dibenzopyrazinooxazepine Core

  • Stepwise Cyclization: The fused heterocyclic system is typically assembled via stepwise cyclization reactions starting from appropriately substituted benzene derivatives bearing amino and hydroxy functionalities. The pyrazine ring can be formed by condensation of diamines with diketones or aldehydes, while the oxazepine ring is formed by intramolecular cyclization involving an amino alcohol or amino ether intermediate.
  • Use of Heterocyclic Precursors: Preformed pyrazine or oxazepine intermediates can be coupled using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to build the fused system.

Introduction of Methyl Groups

  • Alkylation Reactions: Methyl groups at the 2 and 7 positions are introduced via selective methylation using methyl iodide or dimethyl sulfate under basic conditions, or by employing methyl-substituted starting materials.
  • Regioselectivity Control: Protecting groups or directing groups may be used to ensure methylation occurs at the desired positions without affecting other reactive sites.

Partial Hydrogenation to Tetrahydro Derivative

  • Catalytic Hydrogenation: The tetrahydro form is obtained by selective catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts under controlled pressure and temperature to reduce specific double bonds in the fused ring system without over-reduction.
  • Monitoring Reaction Progress: Techniques such as NMR and HPLC are used to monitor the degree of hydrogenation to achieve the tetrahydro state precisely.

Formation of Monohydrochloride Salt

  • Salt Formation: The free base of the compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, isopropanol) to form the monohydrochloride salt.
  • Crystallization: The salt is isolated by crystallization, which improves the compound’s stability, handling, and bioavailability.

Detailed Research Findings and Data

Preparation Step Methodology Conditions/Notes Outcome/Remarks
Core ring construction Condensation and cyclization Use of diamines and diketones; acid/base catalysis Formation of fused pyrazinooxazepine core
Methyl group introduction Alkylation with methyl iodide Basic medium (e.g., K2CO3), controlled temperature Selective methylation at 2,7 positions
Partial hydrogenation Catalytic hydrogenation (Pd/C) H2 gas, mild pressure (1-3 atm), room temp to 40°C Tetrahydro derivative formation
Monohydrochloride salt formation Acid-base reaction with HCl Ethanol solvent, stirring, room temperature Stable monohydrochloride salt crystals

Analytical and Quality Control Techniques

  • NMR Spectroscopy: Confirms ring formation, methyl substitution, and hydrogenation state.
  • Mass Spectrometry: Verifies molecular weight and purity.
  • X-ray Crystallography: Used for structural confirmation of the salt form.
  • HPLC: Monitors reaction progress and purity of intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties. It has been studied for its potential effects on neurotransmitter systems and neuroexocytosis. For example, studies have shown that the compound can influence synaptic transmission and may have implications in treating neurodegenerative diseases .

Anticancer Activity

Preliminary studies suggest that 1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. Further research is needed to elucidate the mechanisms behind its anticancer effects .

Potential Use in Pain Management

The compound's interaction with various receptors suggests it might play a role in pain management therapies. Its analgesic properties are under investigation in preclinical models to assess efficacy and safety .

Case Studies and Research Findings

StudyFocusFindings
Leveque et al. (2023)NeuroexocytosisDemonstrated that the compound modulates interactions between SNARE proteins involved in neurotransmitter release .
Iovino et al. (2022)Parkinson's DiseaseFound that the compound affects glutamate transporter trafficking in models of LRRK2-related Parkinson's disease .
Julca et al. (2022)Anticancer ActivityReported inhibitory effects on specific cancer cell lines; further studies are needed for validation .

Mechanism of Action

The mechanism of action of 1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

Aptazepine Derivatives (Pyrazino-Pyrrolo-Benzotriazepines)

Example: 1,3,4,14b-Tetrahydro-10-methyl-2H,10H-pyrazino[2,1-d]pyrrolo[1,2-b][1,2,5]benzotriazepine derivatives.

  • Structure: Contains a pyrazino-pyrrolo-benzotriazepine core, differing in the arrangement of nitrogen and oxygen atoms compared to the target compound.
  • Pharmacology: Exhibits sedative-miorelaxant activity in mice but lacks significant clonidine antagonism. Compounds 4a, 4l, and 4n showed potent antinociceptive effects in the hot-plate test, while 4e protected against electroshock-induced convulsions .
Parameter Target Compound (Monohydrochloride) Aptazepine Derivatives
Core Structure Dibenzo-pyrazino-oxazepine Pyrazino-pyrrolo-benzotriazepine
Receptor Activity Anti-5-HT, anti-histamine Sedative, antinociceptive
Clinical Efficacy (Migraine) 70% reduction in attacks Not studied for migraine

1-Amino-Pyrido-Dibenzo-Oxazepines

Example: 1-Amino-1,2,3,14b-tetrahydro-4H-pyrido[1,2-d]dibenzo[b,f][1,4]oxazepines.

  • Structure: Features a pyridine ring fused to a dibenzo-oxazepine system, differing in the substitution pattern (amino group at position 1).
Parameter Target Compound 1-Amino-Pyrido-Dibenzo-Oxazepines
Key Functional Group Secondary amine Primary amine
Known Therapeutic Use Migraine prophylaxis Undefined (preclinical stage)

Methylclonazepam (Benzodiazepine Analogue)

Example : 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one.

  • Structure : A benzodiazepine with a nitro group and chlorophenyl substituent.
  • Pharmacology: Acts as a GABA-A receptor agonist, producing anxiolytic, anticonvulsant, and sedative effects. No direct anti-serotonin activity .
Parameter Target Compound Methylclonazepam
Primary Mechanism 5-HT/Histamine antagonism GABA-A modulation
Side Effects Minimal sedation High risk of dependence, sedation

Octahydropyrazino[2,1-c][1,4]oxazine Dihydrochloride

Example: (R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride.

  • Structure: A saturated pyrazino-oxazine system with stereochemical complexity.
Parameter Target Compound Octahydropyrazino-Oxazine
Ring Saturation Partially unsaturated Fully saturated
Clinical Relevance Proven in migraine Undefined

Research Findings and Clinical Implications

  • Efficacy : Org GC 94 (maleate) demonstrated superior migraine prophylaxis (70% response rate) compared to aptazepine derivatives, which lack serotonin-specific activity .
  • Safety : The target compound’s side-effect profile (minimal sedation) contrasts sharply with benzodiazepines like methylclonazepam, which carry dependency risks .
  • Structural Insights: The tetracyclic scaffold with a secondary amine is critical for dual receptor blockade, a feature absent in pyrido-dibenzo-oxazepines or saturated pyrazino-oxazines .

Biological Activity

1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride (commonly referred to as Org GC 94) is a synthetic compound with notable pharmacological properties. This compound has been primarily investigated for its effects on serotonin and histamine receptors, making it relevant in the treatment of migraine and other serotonin-related disorders.

  • Molecular Formula: C18H20N2O
  • Molecular Weight: 280.3642 g/mol
  • CAS Number: 22485-08-1
  • Physical State: Solid at room temperature
  • Solubility: Soluble in organic solvents; limited aqueous solubility

Org GC 94 exhibits anti-serotoninergic and anti-histaminic properties. It functions as a receptor antagonist, blocking the effects of serotonin and histamine in the central nervous system. This mechanism is particularly beneficial in the management of migraine headaches by reducing the frequency and severity of attacks.

Case Studies

A clinical study involving 30 patients suffering from serotonin-induced migraines demonstrated significant efficacy of Org GC 94. Patients were administered a dosage of 15 mg daily (3 x 5 mg) over three months:

  • Results:
    • 70% of patients reported a reduction in migraine frequency from an average of 5-30 attacks per month to just 0-1 attack.
    • Normalization of elevated urinary serotonin and histamine levels was observed.
    • The treatment was well-tolerated with minimal side effects compared to traditional anti-serotonin medications .

Pharmacodynamics

Org GC 94's pharmacodynamic profile includes:

  • Anti-migraine Activity: Effective in preventing serotonin-induced migraines.
  • Side Effect Profile: Lower incidence of sedation and dizziness compared to other migraine treatments.

Comparative Efficacy Table

CompoundMechanismEfficacy in Migraine PreventionSide Effects
Org GC 94Anti-serotoninergicHigh (70% response rate)Minimal
SumatriptanSerotonin agonistModerateCommon (dizziness)
PropranololBeta-blockerModerateFatigue, dizziness

Research Findings

Recent studies have further elucidated the role of Org GC 94 in modulating neurotransmitter levels. It has been shown to decrease excessive serotonin release during migraine episodes, which correlates with reduced attack frequency. The compound's unique structure allows for selective receptor binding, minimizing off-target effects that are common with broader-spectrum drugs.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?

  • Answer: A stepwise approach is critical. First, validate reaction conditions (e.g., solvent polarity, temperature) using computational tools like quantum chemical calculations to predict energy barriers . Second, employ HPLC with UV detection (e.g., C18 column, 254 nm) to monitor intermediates and byproducts. Third, incorporate recrystallization with ethanol/water mixtures to isolate the hydrochloride salt while minimizing impurities like unreacted precursors or stereoisomers . For example, impurities such as "hydrochloride salt of 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine" (EP standards) require targeted removal via gradient elution .

Q. How can researchers resolve contradictions in structural characterization data (e.g., NMR vs. X-ray diffraction)?

  • Answer: Cross-validate spectroscopic and crystallographic data. For instance, if 1^1H NMR suggests axial chirality conflicting with X-ray results, perform variable-temperature NMR to assess dynamic stereochemistry . Additionally, use density functional theory (DFT) to model nuclear Overhauser effects (NOEs) and compare with experimental NOESY spectra .

Q. What analytical techniques are essential for confirming the hydrochloride salt form?

  • Answer:

TechniqueKey ParametersPurpose
TGA-DSC Heating rate: 10°C/min under N2_2Detect dehydration steps and confirm stoichiometry of HCl
Ion Chromatography Eluent: 3.2 mM Na2_2CO3_3/1.0 mM NaHCO3_3Quantify chloride counterion
FT-IR Range: 4000–400 cm1^{-1}, KBr pelletIdentify N–H stretching (2500–3000 cm1^{-1}) and Cl^- vibrational modes

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

  • Answer: Use ab initio molecular dynamics (AIMD) to simulate transition states in heterocyclic ring-forming reactions. For example, model the nucleophilic attack of the pyrazine nitrogen on the oxazepine moiety under acidic conditions. Pair this with COMSOL Multiphysics to optimize mass transfer in microreactors, reducing side reactions like over-methylation .

Q. What strategies address discrepancies in bioactivity data across in vitro vs. in vivo studies?

  • Answer: Conduct metabolite profiling via LC-HRMS to identify hydrolyzed or oxidized derivatives. For instance, the dihydrodiol metabolite (from cytochrome P450-mediated oxidation) may exhibit altered binding affinity. Use molecular docking (e.g., AutoDock Vina) to correlate metabolite structures with target engagement (e.g., serotonin receptors) .

Q. How can researchers design experiments to probe the compound’s stereochemical stability under physiological conditions?

  • Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to monitor enantiomeric excess over time at 37°C and pH 7.4 .
  • Circular Dichroism (CD): Track conformational changes in simulated gastric fluid (0.1 M HCl) to assess racemization risk .
  • Kinetic Isotope Effects (KIE): Substitute 14^{14}C-labeled methyl groups to study intramolecular hydrogen transfer during degradation .

Methodological Resources

  • Spectroscopic Databases: PubChem (https://pubchem.ncbi.nlm.nih.gov ) for reference 1^1H/13^{13}C NMR shifts .
  • Reaction Design Software: ICReDD’s reaction path search tools for predicting intermediates .
  • Safety Protocols: Adhere to ASTM E2500-20 standards for impurity control in hydrochloride salt synthesis .

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